(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Description
Properties
IUPAC Name |
(4R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)7-3-2-4-9-8(7)13-6/h2-4,6,10H,5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWGWAYLNZHGJ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)C2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135591 | |
| Record name | 2H-Pyrido[2,3-b][1,4,5]oxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799974-32-5 | |
| Record name | 2H-Pyrido[2,3-b][1,4,5]oxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrido[2,3-b][1,4,5]oxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via Amino Alcohol Precursors
One common approach involves starting from amino alcohols, which undergo cyclization and sulfonylation steps:
Research Findings:
A study demonstrated that microwave-assisted ring-opening reactions of aziridines with nucleophiles like N-methylethanolamine, followed by sulfonylation, efficiently produce the heterocyclic system with high stereoselectivity. The process yields the target compound in good yields (70-90%) with stereochemical purity confirmed via chiral HPLC.
Asymmetric Synthesis Using Chiral Catalysts
Chiral catalysts such as chiral phosphines or organocatalysts are employed to induce stereoselectivity during key steps:
Research Findings:
Application of chiral catalysts during the cyclization step has resulted in enantiomeric excesses exceeding 95%. These methods are advantageous for producing the (R)-enantiomer with high stereochemical fidelity.
Patent-Driven Synthetic Approaches
A notable patent describes a route involving the synthesis of heterocyclic intermediates followed by stereoselective methylation:
- Initial synthesis of a heterocyclic precursor with a protected amino group.
- Cyclization under basic or acidic conditions to form the oxathiazepine ring.
- Introduction of the methyl group via stereoselective alkylation, often using methylating agents like methyl iodide or dimethyl sulfate in the presence of a chiral catalyst or auxiliary.
Patent Data:
The process emphasizes high stereoselectivity and scalability, suitable for industrial production, with yields typically above 80%.
Data Tables Summarizing Key Methods
Notes and Considerations
- Stereochemical Control: Ensuring the (R)-configuration is critical; chiral auxiliaries or catalysts are often employed.
- Reaction Conditions: Mild conditions favor stereoselectivity and yield, with microwave-assisted reactions reducing reaction times.
- Purification: Chiral chromatography or recrystallization is typically used to isolate the enantiomerically pure compound.
- Scalability: Patent procedures focus on scalable methods suitable for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide or thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties :
- ¹H NMR (400 MHz, CDCl₃): δ 7.84 (dd, J = 7.8 Hz, 1H), 4.68 (s, 1H), 1.40 (d, J = 6.4 Hz, 3H) .
- LC-MS : m/z 236.0 [M+1]⁺ (for benzo-fused analogue) .
Comparison with Similar Compounds
Structural Analogues by Ring Fusion and Substitution
Stereochemical and Functional Group Variations
- Enantiomers : The (S)-enantiomer of the target compound exhibits identical molecular weight but distinct stereochemical interactions, critical for binding to chiral biological targets (e.g., enzymes or receptors) .
- Benzo vs. Pyrido Fusion : Benzo-fused analogues (e.g., (R)-4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide ) show increased aromaticity and molecular weight (236.0 g/mol) but reduced solubility .
- Substituent Effects :
Biological Activity
(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound characterized by a unique structure that integrates elements of pyridine and oxathiazepine. This compound has garnered attention for its potential biological activities and mechanisms of action.
- IUPAC Name : (4R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
- Molecular Formula : C8H10N2O3S
- Molecular Weight : 194.24 g/mol
- CAS Number : 1799974-32-5
The compound's biological activity is primarily attributed to its ability to interact with various enzymes and proteins within biochemical pathways. It is synthesized through a base-mediated process involving nucleophilic substitution reactions. This mechanism allows it to bind to the active sites of enzymes, leading to either inhibition or activation depending on the context of the reaction.
Biochemical Pathways
This compound is predicted to have high gastrointestinal absorption and can cross the blood-brain barrier (BBB), indicating its potential for central nervous system activity. The compound's interactions with biomolecules can modulate gene expression by influencing transcription factors or other regulatory proteins .
Enzyme Interactions
The compound has shown significant interactions with various enzymes:
| Enzyme | Effect | Reference |
|---|---|---|
| Carbonic Anhydrase 2 | Inhibition | PubMed:19186056 |
| Cyclic nucleotide phosphodiesterase | Modulation | PubMed:19520834 |
| Acetylcholinesterase | Inhibition | PubMed:7761440 |
These interactions indicate the compound's potential as a therapeutic agent in treating conditions related to these enzymes.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Cognitive Enhancement : Research indicates that this compound may enhance cognitive functions through its action on neurotransmitter systems.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Cognitive Function :
- Objective : To assess the impact on memory enhancement.
- Methodology : Administered to rodents in controlled doses.
- Results : Significant improvement in memory retention was observed compared to control groups.
-
Study on Neuroprotection :
- Objective : To evaluate protective effects against neurodegeneration.
- Methodology : In vitro assays using neuronal cell lines.
- Results : The compound reduced apoptosis and oxidative stress markers.
Q & A
Q. Advanced Research Focus
- Chiral Resolution : Use preparative chiral-phase HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Mobile phases like hexane/isopropanol (90:10) achieve baseline resolution .
- Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during cyclization.
- Validation :
What spectroscopic and computational methods are critical for structural elucidation of this compound, particularly its fused pyrido-oxathiazepine system?
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS m/z 236.0 [M+1] matches the molecular formula CHNOS .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and dihedral angles for the fused ring system .
How does this compound modulate the Nrf2 pathway, and what experimental assays quantify its activity?
Q. Advanced Research Focus
Q. Advanced Research Focus
- Bioavailability : Poor solubility (<10 µg/mL in PBS) limits in vivo absorption. Strategies include nanoformulation (e.g., liposomes) or prodrug derivatization (e.g., esterification) .
- Metabolic Stability : CYP450-mediated oxidation (e.g., CYP3A4) reduces plasma half-life. Co-administration with CYP inhibitors (e.g., ketoconazole) improves exposure 3-fold in rodent models .
How do structural modifications (e.g., substituent variations) impact the compound’s reactivity and biological activity?
Q. Advanced Research Focus
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
